2,4-Dibromo-6-ethylpyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7Br2N |
|---|---|
Molecular Weight |
264.94 g/mol |
IUPAC Name |
2,4-dibromo-6-ethylpyridine |
InChI |
InChI=1S/C7H7Br2N/c1-2-6-3-5(8)4-7(9)10-6/h3-4H,2H2,1H3 |
InChI Key |
QKCADUWYERXPAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC(=C1)Br)Br |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 2,4 Dibromo 6 Ethylpyridine and Analogues
Regioselective and Site-Selective Halogenation Approaches for Pyridine (B92270) Derivatives
Achieving specific substitution patterns on a pyridine ring through halogenation is a fundamental challenge in heterocyclic chemistry. The pyridine nucleus is electron-deficient, making it resistant to electrophilic substitution, which typically occurs at the 3- and 5-positions under harsh conditions researchgate.net. Consequently, regioselective synthesis often requires indirect methods or activation of the ring.
Direct electrophilic bromination of the pyridine ring is notoriously difficult and often requires high temperatures and strong acids, leading to low yields and mixtures of isomers researchgate.net. The nitrogen atom deactivates the ring towards electrophiles, directing substitution to the meta-position (C3/C5). The presence of an activating group, like the ethyl group at C6 in a precursor, would typically direct electrophiles to the ortho and para positions (C5 and C3, respectively). The synthesis of 2,4-Dibromo-6-ethylpyridine thus requires overcoming these conflicting electronic effects.
One strategy involves the activation of the pyridine ring by N-oxide formation. The N-oxide group significantly activates the C2 and C4 positions towards both nucleophilic and electrophilic attack, enabling more controlled halogenation researchgate.netresearchgate.net. A subsequent deoxygenation step can then yield the desired substituted pyridine. For instance, pyridine N-oxides can be regioselectively brominated at the C2-position using reagents like p-toluenesulfonic anhydride (B1165640) as an activator and a bromide source tcichemicals.com.
Modern brominating agents can also offer alternative pathways. Reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have been used for the bromination of pyridine derivatives, sometimes avoiding the need for highly acidic conditions google.com.
Table 1: Comparison of Direct Bromination Approaches for Pyridine
| Method | Reagents | Position(s) Targeted | Conditions | Key Features |
|---|---|---|---|---|
| Classical Electrophilic | Br₂, Oleum | 3-position | >300°C | Harsh conditions, low yield researchgate.net |
| N-Oxide Activation | 1. Oxidant (e.g., m-CPBA) 2. POBr₃ or (COBr)₂ | 2- and 4-positions | Mild to moderate | Enhanced reactivity and regioselectivity researchgate.netresearchgate.net |
| Modern Reagents | DBDMH | Varies | 50-90°C | Can be performed without additional solvent google.com |
| Electrochemical | Bromine Salts | meta-position (with directing group) | Room Temperature | Catalyst- and oxidant-free acs.org |
The halogen dance (HD) is a base-catalyzed isomerization reaction where a halogen atom migrates from its original position on an aromatic or heteroaromatic ring to a new one wikipedia.orgclockss.org. This rearrangement is a powerful tool for synthesizing regioisomers that are inaccessible through direct functionalization wikipedia.org. The reaction is driven by the formation of a more stable organometallic intermediate after deprotonation by a strong base, such as lithium diisopropylamide (LDA) clockss.orgnih.gov.
For pyridine derivatives, the halogen dance typically involves a 1,2-halogen shift clockss.org. This process can be used to convert a readily available bromopyridine isomer into a less accessible one. For example, a precursor like 2,3-dibromo-6-ethylpyridine (B13655422) could potentially be rearranged to the thermodynamically more stable this compound. The lithiated intermediate formed during the rearrangement can be trapped with an electrophile, allowing for further functionalization nih.gov. This methodology offers a strategic advantage by transforming the site of the halogen and creating a new site for substitution in a single process wikipedia.org.
Recent advancements have demonstrated halogen dance reactions in continuous-flow systems, allowing for precise control over reaction time and temperature, which can minimize side product formation nih.gov. This technique has been successfully applied to dihalopyridines, showcasing its utility in creating diverse substitution patterns nih.govresearchgate.net.
Advanced One-Pot and Multicomponent Reaction Sequences
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine several reaction steps in a single operation without isolating intermediates. These approaches align with the principles of green chemistry by reducing solvent waste, reaction time, and energy consumption nih.govbohrium.com.
The Hantzsch dihydropyridine (B1217469) synthesis is a classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia) to form a dihydropyridine, which is then oxidized to the corresponding pyridine wikipedia.org. This method is highly versatile for creating substituted pyridines. wikipedia.orgtaylorfrancis.com A modified Hantzsch approach could be designed to synthesize a 6-ethyl-substituted pyridine core, which could then undergo subsequent bromination.
Another powerful MCR is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an alkynone to produce a substituted pyridine directly organic-chemistry.orgcore.ac.uk. This method offers excellent control over regiochemistry. By selecting appropriate starting materials, such as an enamine derived from a β-ketoester and an alkynone incorporating the desired ethyl group, a polysubstituted pyridine can be constructed in a single step core.ac.uk. Other modern one-pot sequences, such as those involving C-H activation or annulation reactions, provide convenient routes to highly substituted pyridines from simple precursors nih.govorganic-chemistry.org. These methods are valued for their high atom economy and methodological simplicity bohrium.com.
Table 2: Overview of Multicomponent Reactions for Pyridine Synthesis
| Reaction Name | Components | Product Type | Key Advantages |
|---|---|---|---|
| Hantzsch Synthesis | Aldehyde, β-keto ester (2 eq.), Ammonia/Ammonium Acetate | 1,4-Dihydropyridine (then oxidized) | Well-established, versatile, high atom economy wikipedia.orgtaylorfrancis.com |
| Bohlmann-Rahtz Synthesis | Enamine, Alkynyl Ketone | Polysubstituted Pyridine | Direct aromatization, excellent regiocontrol organic-chemistry.orgcore.ac.uk |
| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone, Ammonia | 2-Pyridone | Access to functionalized pyridones |
| [5+1] Annulation | α-fluoro-1,3-dicarbonyl, Enamine, Ammonium source | Polysubstituted Pyridine | Transition-metal-free, high regioselectivity organic-chemistry.org |
Sustainable and Green Chemistry Innovations in Pyridine Synthesis
The development of environmentally benign synthetic methods is a major focus of modern chemistry. Innovations in reaction conditions, such as the use of microwave irradiation and ionic liquids, have significantly advanced the sustainable synthesis of pyridine derivatives.
Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions rapidly and uniformly. This technique often leads to dramatic reductions in reaction times, increased product yields, and improved product purity compared to conventional heating methods organic-chemistry.orgmdpi.com.
Many MCRs for pyridine synthesis, including the Hantzsch and Bohlmann-Rahtz reactions, have been successfully adapted to microwave conditions wikipedia.orgorganic-chemistry.org. For example, a one-pot Bohlmann-Rahtz synthesis that requires high temperatures for cyclodehydration can be completed in minutes under microwave irradiation, compared to hours with conventional heating, often with superior yields organic-chemistry.org. The efficiency of microwave heating makes it an attractive method for rapidly generating libraries of substituted pyridines for further study nih.govbeilstein-journals.org.
Table 3: Comparison of Conventional vs. Microwave-Assisted Bohlmann-Rahtz Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Several hours | 10-20 minutes | organic-chemistry.org |
| Temperature | ~170°C (sealed tube) | 170°C | organic-chemistry.org |
| Yield | Moderate to Good | Good to Excellent (up to 98%) | organic-chemistry.org |
| Energy Efficiency | Lower | Higher | organic-chemistry.org |
Ionic liquids (ILs) are salts with melting points below 100°C, often referred to as "green solvents" due to their negligible vapor pressure, high thermal stability, and potential for recyclability wikipedia.org. They can function as both the solvent and the catalyst in organic reactions.
Pyridinium-based ionic liquids have been employed as effective catalysts for the synthesis of various heterocyclic compounds, including pyridine derivatives alfa-chemistry.com. In the Hantzsch synthesis, for example, ionic liquids can replace traditional volatile organic solvents and catalysts, leading to simpler workup procedures and higher yields under milder conditions wikipedia.orgalfa-chemistry.com. The use of ILs can facilitate reactions by enhancing the solubility of reactants and stabilizing reaction intermediates. The synthesis of novel ionic liquids, such as quinoline-based dendrimer-like structures, has also shown catalytic performance in the synthesis of new pyridine compounds under mild conditions researchgate.net.
Organometallic Approaches in the Functionalization of Bromopyridines
Organometallic chemistry provides a powerful toolkit for the selective functionalization of halogenated pyridines, including 2,4-dibromopyridine (B189624) derivatives. The differential reactivity of the bromine atoms at the C2 and C4 positions of the pyridine ring allows for regioselective transformations, enabling the synthesis of a wide array of substituted pyridines. Palladium-catalyzed cross-coupling reactions are particularly prominent in this context. researchgate.net
The C2 position of the pyridine ring is generally more electron-deficient than the C4 position, making the C2-Br bond more susceptible to oxidative addition to a low-valent palladium catalyst. Consequently, in many palladium-catalyzed cross-coupling reactions of 2,4-dibromopyridine, functionalization occurs preferentially at the C2 position. acs.orgresearchgate.net
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. For 2,4-dibromopyridine, the Suzuki-Miyaura coupling with arylboronic acids typically yields the 2-aryl-4-bromopyridine as the major product. acs.orgresearchgate.net However, recent studies have shown that the regioselectivity can be switched to favor C4-arylation by using multinuclear palladium species, such as Pd₃-type clusters and nanoparticles, as catalysts. acs.org
Stille Coupling: The Stille reaction utilizes organotin reagents for the cross-coupling. An efficient one-step preparation of 4,4'-dihalo-2,2'-bipyridines from dihalopyridines via a Stille reaction has been described, showcasing the utility of this method for constructing bipyridine structures. researchgate.net
Negishi Coupling: This reaction employs organozinc reagents. The Negishi coupling of 2,4-dibromopyridine has been utilized in the stereoselective total synthesis of the visual pigment A2E, highlighting its application in the synthesis of complex molecules. researchgate.net
Kumada Coupling: The Kumada coupling uses Grignard reagents as the organometallic partner. Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Kumada-type reaction of 2,4-dibromopyridine can be influenced by the nature of the palladium catalyst, with multinuclear species promoting C4-functionalization. acs.org
The choice of catalyst, ligands, and reaction conditions is crucial in controlling the regioselectivity of these transformations. For instance, the use of a very sterically hindered N-heterocyclic carbene ligand has been shown to promote C4-selective cross-coupling of 2,4-dichloropyridines. nih.gov While this example involves dichloropyridines, the principle of ligand-controlled regioselectivity is applicable to dibromopyridines as well.
Table 2: Overview of Organometallic Functionalization of Dibromopyridines
| Reaction Name | Organometallic Reagent | Typical Regioselectivity on 2,4-Dibromopyridine | Catalyst/Conditions |
|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ | C2-functionalization | Mononuclear Pd catalysts |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | C4-functionalization | Multinuclear Pd clusters/nanoparticles |
| Stille Coupling | R-Sn(Alkyl)₃ | Applicable for dihalopyridines | Pd catalysts |
| Negishi Coupling | R-ZnX | C2-functionalization | Pd catalysts |
| Kumada Coupling | R-MgX | C2-functionalization | Mononuclear Pd catalysts |
| Kumada Coupling | R-MgX | C4-functionalization | Multinuclear Pd clusters/nanoparticles |
Flow Microreactor Synthesis for Disubstituted Pyridines
Flow microreactor technology has emerged as a powerful tool for organic synthesis, offering advantages such as precise control over reaction parameters, enhanced safety, and improved scalability. organic-chemistry.org This technology is particularly well-suited for reactions involving highly reactive or unstable intermediates, such as organolithium species, which are often employed in the functionalization of bromopyridines.
A significant advancement in this area is the development of a flow microreactor method for the synthesis of disubstituted pyridines from dibromopyridines via a bromine-lithium (Br/Li) exchange reaction. rsc.orgresearchgate.net This approach avoids the need for cryogenic conditions, which are typically required for such reactions in conventional batch processes. rsc.org The efficient temperature control and short residence times achievable in a microreactor system enable the generation and subsequent reaction of pyridyllithium intermediates at temperatures as high as -20 °C. rsc.org
The process typically involves the use of an integrated flow microreactor system composed of micromixers and microtube reactors. rsc.orgrsc.org A solution of the dibromopyridine and a solution of an organolithium reagent (e.g., n-butyllithium) are introduced into a micromixer, where the Br/Li exchange occurs rapidly. The resulting pyridyllithium species is then mixed with a solution of an electrophile in a second micromixer, leading to the formation of the desired disubstituted pyridine. rsc.orgrsc.org
This methodology allows for the sequential introduction of two different electrophiles, enabling the synthesis of a variety of disubstituted pyridine compounds. rsc.org For example, the Br/Li exchange of 2,3-dibromopyridine (B49186) with n-BuLi followed by reaction with iodomethane (B122720) has been successfully demonstrated in a flow microreactor system. researchgate.net The effect of temperature and residence time on the reaction yield has been systematically studied, providing a basis for optimizing the reaction conditions. researchgate.net
The application of flow microreactor technology to the synthesis of functionalized pyridines from dibromopyridine precursors represents a significant step towards greener and more efficient chemical manufacturing. beilstein-journals.org The ability to safely handle reactive intermediates and precisely control reaction conditions opens up new possibilities for the synthesis of complex pyridine-based molecules.
Table 3: Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines
| Dibromopyridine Substrate | Organolithium Reagent | Electrophile | Temperature (°C) | Residence Time (s) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2,3-Dibromopyridine | n-BuLi | MeI | -20 | 0.08 | 2-Bromo-3-methylpyridine | 85 | researchgate.net |
| 2,5-Dibromopyridine | n-BuLi | MeI | -20 | 0.08 | 2-Bromo-5-methylpyridine | 88 | rsc.org |
| 2,6-Dibromopyridine | n-BuLi | MeI | -20 | 0.08 | 2-Bromo-6-methylpyridine | 89 | rsc.org |
| 2,3-Dibromopyridine | n-BuLi | PhCHO | -78 | 0.08 | 2-Bromo-3-(hydroxy(phenyl)methyl)pyridine | 90 | rsc.org |
Mechanistic Investigations and Reactivity Profiles of 2,4 Dibromo 6 Ethylpyridine Derivatives
Palladium-Catalyzed Cross-Coupling Reactions: Selectivity and Mechanism
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the case of 2,4-dibromo-6-ethylpyridine, the primary challenge and area of mechanistic interest lies in controlling the regioselectivity of the coupling, targeting either the C2 or C4 position.
Suzuki-Miyaura Cross-Coupling: Regioselectivity and Ligand Control
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide, is a cornerstone of modern organic synthesis. For dihalogenated pyridines like 2,4-dibromopyridine (B189624), the reaction typically exhibits a preference for the C2 position. researchgate.net This regioselectivity is attributed to the higher electrophilicity of the C2 position due to its proximity to the electron-withdrawing nitrogen atom. The ethyl group at the C6 position in this compound is expected to exert a modest steric hindrance and a weak electron-donating effect, which could further influence the regiochemical outcome.
The choice of phosphine ligand in the palladium catalyst system is crucial for controlling the regioselectivity and efficiency of the Suzuki-Miyaura coupling. Bulky and electron-rich ligands are known to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.org For substrates like 2,4-dibromopyridine, ligands can influence which C-Br bond reacts. While specific studies on this compound are limited, research on the parent 2,4-dibromopyridine shows that the use of triphenylphosphine (PPh3) ligands often leads to high selectivity for the C2 position. researchgate.net It is hypothesized that sterically demanding ligands may favor coupling at the less hindered C4 position, although this is not always the case and depends on a delicate balance of steric and electronic factors.
Table 1: Representative Ligand Effects on the Regioselectivity of Suzuki-Miyaura Coupling of Dihalopyridines
| Dihalopyridine | Catalyst/Ligand | Major Product | Reference |
| 2,4-Dichloropyridine | Pd/IPr | C4-Coupling | georgiasouthern.edu |
| 2,4-Dibromopyridine | Pd(PPh₃)₄ | C2-Coupling | researchgate.net |
This table presents data for analogous dihalopyridines to illustrate the principle of ligand control.
Recent studies have revealed that the speciation of the palladium catalyst—whether it exists as a mononuclear species, a cluster, or a nanoparticle—can dramatically influence the regioselectivity of cross-coupling reactions. For 2,4-dibromopyridine, mononuclear palladium catalysts typically favor arylation at the C2 position. researchgate.net In contrast, palladium clusters or nanoparticles can exhibit a reversed selectivity, favoring the C4 position. This change in selectivity is thought to arise from different reaction mechanisms on the surface of the palladium clusters or nanoparticles compared to the solution-phase mechanism with mononuclear catalysts. The formation of these different palladium species can be controlled by factors such as the palladium precursor, the ligand-to-palladium ratio, and the reaction conditions.
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition: The cycle begins with the oxidative addition of the C-Br bond of this compound to a Pd(0) complex. This is often the rate-determining step and is where the initial regioselectivity is established. For 2,4-dibromopyridine, oxidative addition is favored at the more electrophilic C2-Br bond. researchgate.net
Transmetalation: Following oxidative addition, the organoboron reagent transfers its organic group to the palladium(II) complex. This step involves the formation of a boronate species, which is generated by the reaction of the boronic acid with the base.
Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the catalytically active Pd(0) species.
The dynamics of these steps, particularly the initial oxidative addition, are key to understanding and controlling the regioselectivity of the reaction.
Kumada-Corriu and Related Cross-Coupling Systems
The Kumada-Corriu coupling utilizes a Grignard reagent as the nucleophile and is catalyzed by nickel or palladium complexes. organic-chemistry.org This reaction is a powerful tool for forming C-C bonds, particularly for aryl-aryl couplings. While specific studies on the Kumada-Corriu coupling of this compound are not widely reported, the principles of regioselectivity are expected to be similar to those observed in Suzuki-Miyaura reactions. The more electrophilic C2 position would be the anticipated site of initial reaction. However, the high reactivity of Grignard reagents can sometimes lead to a loss of selectivity and the formation of di-coupled products. Careful control of reaction conditions, such as temperature and the rate of addition of the Grignard reagent, can be employed to favor mono-arylation.
Copper-Catalyzed C-N Bond-Forming Reactions: Selective Amination Strategies
Copper-catalyzed C-N bond-forming reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, are essential for the synthesis of arylamines. For substrates like this compound, these reactions offer a pathway to selectively introduce an amino group at either the C2 or C4 position.
The regioselectivity of copper-catalyzed amination can be influenced by the reaction conditions, including the copper source, the ligand, the base, and the solvent. Studies on related bromopyridine derivatives have shown that selective mono-amination can be achieved. For instance, the amination of 2,6-dibromopyridine can be controlled to yield either 2-amino-6-bromopyridine or 2,6-diaminopyridine depending on the stoichiometry of the amine and the reaction time. researchgate.net It is plausible that similar strategies could be applied to this compound to achieve selective amination at either the C2 or C4 position, affording valuable synthetic intermediates. The C2 position is generally more reactive towards nucleophilic aromatic substitution, suggesting that amination would preferentially occur at this site under kinetic control.
Table 2: Representative Copper-Catalyzed Amination of Bromopyridine Derivatives
| Bromopyridine Derivative | Amine | Catalyst System | Product | Yield (%) | Reference |
| 2-Bromopyridine | Aqueous NH₃ | Cu₂O/DMEDA | 2-Aminopyridine | 94 | researchgate.net |
| 3-Bromopyridine | Aqueous NH₃ | Cu₂O/DMEDA | 3-Aminopyridine | 85 | researchgate.net |
| 2,6-Dibromopyridine | Aqueous NH₃ | Cu₂O/DMEDA | 2,6-Diaminopyridine | 68 | researchgate.net |
This table provides data on the amination of various bromopyridines to illustrate the potential for selective amination of this compound.
Nucleophilic Aromatic Substitution (SNAr) on Dibromopyridine Scaffolds
Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for functionalizing halopyridines. The mechanism proceeds via a two-step addition-elimination sequence. A nucleophile first attacks an electron-deficient carbon atom bearing a leaving group (in this case, bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Aromaticity is subsequently restored upon the expulsion of the bromide ion.
For pyridine (B92270) derivatives, nucleophilic attack is highly regioselective, favoring the C2 and C4 positions. This preference is due to the ability of the electronegative nitrogen atom to delocalize and stabilize the negative charge of the Meisenheimer intermediate through resonance. stackexchange.com When the attack occurs at these positions, a resonance structure can be drawn where the formal negative charge resides on the nitrogen atom, a significantly more stable arrangement than having the charge confined to carbon atoms. stackexchange.com In the case of this compound, both bromine atoms are located at these activated positions, making the compound a prime substrate for sequential SNAr reactions.
The choice of solvent can profoundly influence the rate and efficiency of SNAr reactions. While often conducted in aprotic polar solvents like DMSO or THF, studies have shown that protic solvents, including water, can facilitate these transformations. researchgate.net The use of water as a solvent is not only environmentally advantageous but can also promote SNAr on heteroaryl chlorides, particularly in the presence of salts like potassium fluoride (KF). researchgate.net
The catalytic role of water can be attributed to several factors:
Stabilization of Intermediates: Water can solvate and stabilize the charged Meisenheimer complex and the departing bromide ion through hydrogen bonding, thereby lowering the activation energy of the reaction.
Proton Transfer: In reactions involving amine nucleophiles, water can act as a proton shuttle, facilitating the deprotonation of the nucleophile after it has added to the pyridine ring, which can be a rate-determining step in some mechanisms.
Enhanced Nucleophilicity: In some cases, the structured nature of water can influence the nucleophilicity of the reacting species.
A kinetic study on the reaction of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with secondary amines in aqueous solution confirmed that the reaction proceeds through a standard SNAr mechanism, underscoring the viability of water as a solvent for these transformations. researchgate.net
Beyond bulk solvent effects, specific non-covalent interactions play a critical role in stabilizing the transition states and intermediates of SNAr reactions. Hydrogen bonding is particularly significant. Research on the substitution reactions of N-methylpyridinium compounds revealed that the mechanism can involve a rate-determining hydrogen-bond formation between the nucleophile (piperidine) and the substrate-piperidine addition intermediate. researchgate.netrsc.org This interaction is followed by deprotonation of the complex.
Computational studies suggest that this deprotonation is likely barrier-free and occurs with a simultaneous loss of the leaving group for halides like chloride, bromide, and iodide in an E2-like mechanism. rsc.org The stabilization afforded by hydrogen bonding to the intermediate is crucial for lowering the energy of the transition state and facilitating the reaction. Other weak non-covalent forces, such as C–H···N, π-π, and C–H···π interactions, are also known to be vital in the stabilization of pyridine-containing crystal structures and can be inferred to play a role in organizing reactants and stabilizing intermediates in solution. scispace.com
Directed Ortho Metalation (DoM) Strategies
Directed Ortho Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic systems. uwindsor.ca The strategy relies on the use of a Directed Metalation Group (DMG), which is a Lewis basic functional group that coordinates to a strong organolithium base. baranlab.org This coordination positions the base to deprotonate the adjacent ortho proton, creating a new organolithium species that can be trapped by various electrophiles. baranlab.orgharvard.edu
Halogens, including bromine, are effective DMGs. researchgate.net In this compound, the bromine atoms can direct lithiation to the C3 and C5 positions. The regioselectivity of the deprotonation would be influenced by the specific base used (e.g., LDA, LiTMP, n-BuLi) and the reaction conditions. For instance, the treatment of 3-bromopyridine with lithium diisopropylamide (LDA) leads to regioselective lithiation at the C4 position. researchgate.net This demonstrates the ability of a bromine atom to direct metalation to an adjacent site on a pyridine ring. Subsequent reaction with an electrophile introduces a new substituent at that position.
| Relative Directing Strength | Functional Group (DMG) | Example Structure Fragment |
|---|---|---|
| Strong | Amide (e.g., -CONR₂) | Ar-CON(i-Pr)₂ |
| Strong | Carbamate (e.g., -OCONEt₂) | Ar-OCONEt₂ |
| Strong | Sulfonamide (e.g., -SO₂NR₂) | Ar-SO₂NR₂ |
| Moderate | Methoxy (e.g., -OCH₃) | Ar-OCH₃ |
| Moderate | Halogen (e.g., -F, -Cl, -Br) | Ar-Br |
| Weak | Tertiary Amine (e.g., -NMe₂) | Ar-NMe₂ |
This table provides a generalized hierarchy of DMG effectiveness, which can be influenced by specific substrate and reaction conditions. harvard.edu
Other Functional Group Interconversions and Transformation Pathways
The bromine substituents on the this compound scaffold are versatile handles for a range of functional group interconversions (FGI) beyond SNAr and DoM.
One of the most important transformations is metal-halogen exchange . This reaction typically involves treating the dibromopyridine with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The reaction is often faster than ortho-deprotonation and results in the replacement of a bromine atom with a lithium atom, forming a lithiated pyridine species. This powerful nucleophile can then react with a wide array of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to install new functional groups. The regioselectivity of the exchange can often be controlled by temperature and the choice of alkyllithium reagent. For example, treating 2,5-dibromo-4-methoxypyridine with isopropylmagnesium chloride followed by an aldehyde electrophile resulted in a good yield of the corresponding alcohol, showcasing a regioselective metal-halogen exchange. researchgate.net
Another potential transformation is the Finkelstein reaction , where one halogen is exchanged for another. vanderbilt.edu For instance, treating the dibromopyridine with sodium iodide in acetone could potentially lead to the corresponding iodosubstituted pyridines, which can exhibit different reactivity in subsequent cross-coupling reactions.
These pathways, summarized in the table below, highlight the synthetic utility of the C-Br bonds in this compound for constructing more complex molecular architectures.
| Transformation Pathway | Reagents | Intermediate/Product Type | Synthetic Utility |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., R-OH, R-NH₂, R-SH) | Substituted Pyridine | Introduction of O, N, S-based functional groups. |
| Directed Ortho Metalation (DoM) | Strong Base (e.g., LDA), then Electrophile (E⁺) | Ortho-functionalized Bromopyridine | Regioselective C-H functionalization adjacent to Br. |
| Metal-Halogen Exchange | Organolithium (e.g., n-BuLi), then Electrophile (E⁺) | Functionalized Pyridine (Br replaced by E) | Creates a potent nucleophilic site for C-C bond formation. |
| Finkelstein Reaction | Metal Halide (e.g., NaI) | Iodo-substituted Pyridine | Modifies reactivity for subsequent reactions (e.g., cross-coupling). |
Computational and Theoretical Frameworks for Bromopyridine Research
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying substituted pyridines. researchgate.netnih.gov This method offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of applications, from geometry optimization to the exploration of complex reaction pathways. researchgate.netnih.gov DFT calculations are instrumental in understanding how the electronic properties and reactivity of the pyridine (B92270) ring are modulated by substituents such as bromine atoms and ethyl groups. nih.govnih.gov
DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. princeton.edu By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct comprehensive reaction energy profiles. For instance, in studies of metal-catalyzed reactions involving pyridine derivatives, DFT has been used to support mechanisms like σ-complex assisted metathesis (σ-CAM) by identifying key intermediates and the associated energy barriers. princeton.edu This analysis is crucial for understanding reaction kinetics and identifying the rate-determining step. While specific studies on 2,4-Dibromo-6-ethylpyridine are not prevalent, the principles are directly applicable. DFT modeling of related bromo-heterocyclic reactions has provided plausible mechanisms for complex transformations, including Suzuki-Miyaura couplings and associated side reactions like hydrodebromination, by evaluating the energetics of proposed intermediates. mdpi.com
Table 1: Key Applications of DFT in Reaction Mechanism Analysis
| Application Area | Information Gained | Relevance to this compound |
| Transition State (TS) Search | Geometry and energy of the highest point on the reaction coordinate. | Determines the activation energy for reactions such as nucleophilic substitution or metal-catalyzed coupling at the C2, C4, or C5 positions. |
| Intermediate Identification | Structure and stability of transient species formed during a reaction. | Helps to understand multi-step reaction pathways and the potential for side-product formation. |
| Reaction Path Following | Connects transition states to reactants and products (e.g., Intrinsic Reaction Coordinate). | Confirms that a located transition state corresponds to the reaction of interest. |
| Kinetic & Thermodynamic Analysis | Calculation of reaction enthalpies, free energies, and activation barriers. | Predicts the feasibility and rate of a reaction under specific conditions. |
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org DFT calculations provide accurate energies and visualizations of these orbitals.
Table 2: Predicted Substituent Effects on the Frontier Orbitals of a Pyridine Ring
| Substituent | Position | Type | Expected Effect on HOMO Energy | Expected Effect on LUMO Energy | Predicted Impact on Reactivity |
| -Br | C2, C4 | Electron-withdrawing (inductive), Weakly deactivating (resonance) | Lower | Lower | Increases susceptibility to nucleophilic attack, decreases susceptibility to electrophilic attack. |
| -CH₂CH₃ | C6 | Electron-donating (inductive, hyperconjugation) | Raise | Raise | Increases susceptibility to electrophilic attack, decreases susceptibility to nucleophilic attack. |
Non-covalent interactions (NCIs) are critical in determining the crystal packing, molecular recognition, and supramolecular chemistry of compounds. mdpi.comacs.org For a molecule like this compound, halogen bonding is a particularly important NCI. mdpi.com This refers to the attractive interaction between the electrophilic region on the bromine atom (the σ-hole) and a nucleophile. DFT calculations, combined with tools like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis, can visualize and quantify these weak interactions. mdpi.com Studies on other brominated organic molecules have used these methods to identify and estimate the energy of Br···Br contacts and other van der Waals forces that stabilize crystal structures. mdpi.combeilstein-journals.org Such analyses are vital for understanding the solid-state behavior of this compound and for designing co-crystals or other supramolecular assemblies.
DFT calculations are highly effective in predicting the regioselectivity of chemical reactions. rsc.org For substituted pyridines, predicting the site of attack by a nucleophile or an electrophile is essential for synthetic planning. By modeling the transition states for attack at different positions on the pyridine ring, the pathway with the lowest activation energy can be identified as the most probable outcome. nih.gov For instance, DFT has been used to explain the regioselectivity in reactions of substituted pyridynes, where aryne distortion induced by electron-withdrawing substituents dictates the preferred site of nucleophilic attack. nih.gov Similarly, in transition metal catalysis, the electronic properties of pyridine-based ligands, which can be calculated using DFT, are correlated with catalytic efficiency. The basicity of the ligand, influenced by its substituents, can modulate the electronic environment of the metal center and thereby improve the catalyst's performance in reactions like Suzuki-Miyaura or Heck cross-couplings. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
While DFT is excellent for studying static electronic properties and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, revealing how molecules move, vibrate, and interact with their environment, such as in a liquid phase or at an interface. nih.govmdpi.com
For this compound, MD simulations could be used to explore the conformational landscape of the ethyl group, determining its preferred orientations relative to the pyridine ring. This is particularly important for understanding steric effects in reactions and crystal packing. Simulations of 4-ethylpyridine (B106801) in the liquid phase have shown that the ethyl group influences the segregation of molecules and the development of dense regions near interfaces. nih.gov Such simulations also reveal details about molecular orientation at liquid/vapor interfaces, with the pyridine ring tending to adopt a vertical orientation at the outermost surface. nih.gov This information is crucial for understanding solvation, transport properties, and interactions within a larger molecular assembly. researchgate.net
Quantum Chemical Insights into Transition Metal Catalysis Mechanisms
Pyridine derivatives are ubiquitous as ligands in transition metal catalysis. nih.govnih.gov Quantum chemical methods, particularly DFT, provide profound insights into the mechanisms of these catalytic cycles. rsc.org These calculations can elucidate the structure and bonding within metal complexes, the influence of ligands on the metal's electronic properties, and the energetics of key catalytic steps such as oxidative addition, reductive elimination, and migratory insertion. semanticscholar.orgsacredheart.edu
For a ligand like this compound, the electron-withdrawing bromo groups and the electron-donating ethyl group would tune its σ-donating and π-accepting capabilities. nih.gov Quantum chemical studies can quantify these effects and predict how they would impact the stability and reactivity of a metal complex. For example, calculations can determine how ligand substitution affects the energy levels of the metal's d-orbitals, which in turn influences catalytic activity. nih.gov Furthermore, theoretical studies can investigate the spin states of transition metal catalysts, which play a critical role in their performance in reactions like CO oxidation or O₂ activation. rsc.org
Advanced Spectroscopic and Diffraction Based Characterization Methodologies
Vibrational Spectroscopy: Infrared (IR) and Raman for Structural and Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural features of molecules by probing their vibrational modes. For 2,4-Dibromo-6-ethylpyridine, these techniques would provide a characteristic fingerprint based on the vibrations of its pyridine (B92270) ring, ethyl substituent, and carbon-bromine bonds.
In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations, such as stretching and bending. The vibrational frequencies are dependent on the bond strengths and the masses of the atoms involved. For this compound, one would expect to observe characteristic absorption bands corresponding to:
Pyridine Ring Vibrations: The C-H stretching vibrations on the aromatic ring typically appear in the 3000-3100 cm⁻¹ region. The C=C and C=N ring stretching vibrations produce a series of bands in the 1400-1600 cm⁻¹ range. The substitution pattern on the pyridine ring influences the exact position and intensity of these bands.
Ethyl Group Vibrations: The C-H stretching vibrations of the ethyl group are expected in the 2850-2960 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups would be observed in the 1375-1470 cm⁻¹ range.
C-Br Vibrations: The carbon-bromine stretching vibrations are typically found in the lower frequency region of the IR spectrum, usually between 500 and 700 cm⁻¹.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially useful for observing the symmetric vibrations of the substituted pyridine ring.
Table 1: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Pyridine Ring | C-H Stretch | 3000-3100 |
| C=C, C=N Stretch | 1400-1600 | |
| Ring Breathing | ~1000 | |
| Ethyl Group | C-H Stretch | 2850-2960 |
| C-H Bend | 1375-1470 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Multi-Nuclear Applications for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The expected signals would be:
Aromatic Protons: The two protons on the pyridine ring are in different chemical environments and would appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Their chemical shifts would be influenced by the deshielding effect of the nitrogen atom and the two bromine substituents. The coupling between these two adjacent protons would result in a characteristic splitting pattern (doublets).
Ethyl Group Protons: The ethyl group would give rise to two signals: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The quartet arises from coupling to the three methyl protons, and the triplet from coupling to the two methylene protons, following the n+1 rule. The methylene protons, being closer to the aromatic ring, would appear at a higher chemical shift (downfield) compared to the methyl protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, seven distinct signals would be expected:
Pyridine Ring Carbons: Five signals corresponding to the five carbons of the pyridine ring. The carbons directly bonded to the bromine atoms (C2 and C4) and the nitrogen atom (C6) would be significantly deshielded, appearing at higher chemical shifts. The chemical shifts of carbon atoms in pyridine rings typically range from δ 110-150 ppm. uoi.grpressbooks.pub
Ethyl Group Carbons: Two signals for the two carbons of the ethyl group, with the methylene carbon appearing further downfield than the methyl carbon.
Although specific experimental ¹H and ¹³C NMR data for this compound were not found in the surveyed literature, data for related compounds such as 2-(4-bromophenyl)pyridine and other substituted pyridines can be used for predictive purposes. rsc.orgchemicalbook.comdocbrown.infochemicalbook.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic-H | 7.0 - 8.5 | Doublets |
| -CH₂- (Ethyl) | 2.5 - 3.0 | Quartet | |
| -CH₃ (Ethyl) | 1.2 - 1.5 | Triplet | |
| ¹³C | C-Br | >120 | Singlet |
| C-N | >140 | Singlet | |
| Aromatic C-H | 120 - 140 | Singlet | |
| -CH₂- (Ethyl) | 20 - 30 | Singlet |
Mass Spectrometry (MS): High-Resolution and Fragmentation Pattern Analysis for Molecular Identification
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental composition. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This would lead to a triplet of peaks (M, M+2, M+4) for the molecular ion, with relative intensities of approximately 1:2:1.
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The analysis of these fragments provides valuable structural information. For this compound, expected fragmentation pathways could include:
Loss of a bromine atom.
Loss of the ethyl group or a methyl radical from the ethyl group.
Cleavage of the pyridine ring.
While specific experimental mass spectra for this compound are not available in the reviewed literature, studies on the fragmentation of other brominated organic molecules suggest that the loss of bromine is a common pathway. nih.govmdpi.com
Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound
| Ion | Expected m/z | Relative Abundance |
|---|---|---|
| [C₇H₇⁷⁹Br₂N]⁺ | 262.9 | ~25% |
| [C₇H₇⁷⁹Br⁸¹BrN]⁺ | 264.9 | ~50% |
X-ray Crystallography: Single Crystal Diffraction for Solid-State Structure Determination and Intermolecular Interactions
Furthermore, the crystal structure would reveal the nature and geometry of intermolecular interactions that govern the packing of the molecules in the crystal lattice. For a halogenated pyridine derivative like this compound, several types of non-covalent interactions are expected to be significant:
Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with the nitrogen atom of an adjacent pyridine ring (Br···N). This type of interaction is a strong and directional force in crystal engineering. nih.govmdpi.com
Hydrogen Bonding: Weak C-H···N or C-H···Br hydrogen bonds may also be present.
π–π Stacking: The aromatic pyridine rings can engage in π–π stacking interactions, further stabilizing the crystal structure. acs.orgresearchgate.netnih.gov
Although a crystal structure for this compound has not been reported in the searched literature, the principles of supramolecular chemistry and the study of related structures provide a strong basis for predicting the types of interactions that would be observed. nih.govmdpi.comacs.orgresearchgate.netnih.gov
Table 4: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor |
|---|---|---|
| Halogen Bond | C-Br | N (pyridine) |
| Hydrogen Bond | C-H (ring/ethyl) | N (pyridine) |
| C-H (ring/ethyl) | Br |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Ligand-Metal Charge Transfer
Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one.
The UV-Vis spectrum of this compound is expected to show absorptions in the UV region, characteristic of π → π* and n → π* transitions associated with the pyridine ring. The positions and intensities of these absorption bands are influenced by the substituents on the ring. The bromine and ethyl groups will cause shifts in the absorption maxima compared to unsubstituted pyridine.
When this compound acts as a ligand in a transition metal complex, new and often intense absorption bands can appear in the visible region of the spectrum. These are known as charge-transfer (CT) bands and arise from the transfer of an electron between the metal and the ligand. libretexts.orgbath.ac.uk
Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.
Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital.
The energy of these charge-transfer transitions is sensitive to the nature of the metal, its oxidation state, and the other ligands in the coordination sphere. While no specific UV-Vis data for this compound or its complexes were found, the principles of electronic spectroscopy for aromatic compounds and coordination complexes are well-established. researchgate.netnist.govresearchgate.netscience-softcon.de
Table 5: Expected Electronic Transitions for this compound and its Metal Complexes
| Transition Type | Description | Expected Spectral Region |
|---|---|---|
| π → π* | Excitation of π-bonding electrons | UV |
| n → π* | Excitation of non-bonding electrons (on N) | UV |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species and Paramagnetic Metal Complexes
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as organic radicals and many transition metal complexes.
Radical Species: If this compound were to be converted into a radical cation or anion, for example through electrochemical oxidation or reduction, EPR spectroscopy would be the ideal technique for its characterization. The EPR spectrum would provide the g-value, which is a characteristic property of the radical. Furthermore, hyperfine coupling of the unpaired electron with the magnetic nuclei in the molecule (¹H, ¹⁴N, ⁷⁹Br, ⁸¹Br) would result in a complex splitting pattern, providing a detailed map of the spin density distribution within the radical. researchgate.netnih.govnih.gov
Paramagnetic Metal Complexes: When this compound serves as a ligand for a paramagnetic metal ion (e.g., Cu(II), Co(II), Mn(II)), EPR spectroscopy can provide valuable information about the electronic structure and coordination environment of the metal center. illinois.edu The g-values and hyperfine coupling constants of the metal are sensitive to the geometry of the complex and the nature of the coordinating atoms. Additionally, superhyperfine coupling to the nitrogen atom of the pyridine ligand could be observed, confirming its coordination to the metal. mdpi.comresearchgate.netaip.orgacs.org
Although no specific EPR studies involving this compound were identified in the literature search, the application of EPR to pyridine-containing radicals and metal complexes is a well-established field of research. researchgate.netnih.govnih.govresearchgate.netaip.orgacs.org
Table 6: Application of EPR Spectroscopy to this compound Systems
| System | Information Obtained |
|---|---|
| Radical ion of this compound | g-value, hyperfine coupling constants, spin density distribution |
Cutting Edge Applications and Future Trajectories in Bromopyridine Chemistry
Ligand Design in Organometallic Chemistry and Homogeneous Catalysis
Development of Chelating Ligands for Transition Metals
The sequential functionalization of 2,4-Dibromo-6-ethylpyridine offers a clear pathway to sophisticated chelating ligands. A typical synthetic strategy would involve a selective cross-coupling reaction at the C2 position to introduce a coordinating group, followed by a second coupling or modification at the C4 position.
For instance, introducing a phosphine, amine, or another pyridine (B92270) group at the C2-position would yield a bidentate ligand scaffold of the P-N or N-N type. The remaining bromine at C4 can then be used to attach the ligand to a larger framework or to introduce another functional group to fine-tune the steric and electronic properties of the resulting metal complex. Ligands derived from pyridine and bipyridine moieties are known to form stable complexes with a variety of transition metals, including ruthenium, palladium, and platinum. nih.govresearchgate.net The ethyl group at the C6 position provides steric bulk, which can be advantageous in creating a specific coordination pocket around the metal center, influencing both the stability and catalytic activity of the complex. nih.govresearchgate.net
Catalytic Applications (e.g., Oligomerization, Metathesis)
Pyridine-based ligands are integral to numerous homogeneous catalytic processes. alfachemic.com Chelating ligands derived from this compound could be applied to catalysts for olefin oligomerization. For example, iron and cobalt complexes featuring bis(imino)pyridine ligands are highly active for ethylene oligomerization, producing valuable linear alpha-olefins. acs.org By analogy, a ligand system derived from this compound could be synthesized to coordinate with iron or nickel, potentially leading to catalysts with novel activity or selectivity profiles. nih.govresearchgate.net The specific steric and electronic environment created by the ethyl and bromo-substituents would be critical in determining the outcome of the catalytic process.
| Catalyst Type | Metal Center | Ligand Class | Potential Application |
| Ethylene Oligomerization | Fe, Co | Bis(imino)pyridine | Production of linear alpha-olefins |
| Olefin Oligomerization | Ni | Pyridine Carboxylic Acids | Production of various oligomers |
| Ethylene (co)Oligomerization | Pd, Ni | Phosphine-Pyridine | Synthesis of functionalized oligomers |
Building Blocks for Supramolecular Assemblies and Architectures
Supramolecular chemistry relies on non-covalent interactions to construct ordered structures from molecular components. wikipedia.org Halogenated pyridines are excellent candidates for building blocks in this field due to their capacity for forming specific, directional interactions like hydrogen and halogen bonds. beilstein-journals.orgnih.gov
The this compound molecule possesses several key features for designing supramolecular assemblies:
Pyridine Nitrogen: A strong hydrogen bond acceptor.
Bromine Atoms: Can act as halogen bond donors and weak hydrogen bond acceptors.
Aromatic System: Capable of participating in π-π stacking interactions.
Hydrogen-Bonded Frameworks and Cocrystals
The pyridine nitrogen in this compound can readily form hydrogen bonds with suitable donor molecules, such as carboxylic acids or phenols. nih.govnih.gov This interaction is a powerful tool in crystal engineering for the programmed assembly of cocrystals. By selecting co-formers with complementary hydrogen bonding sites, it is plausible to construct intricate one-, two-, or three-dimensional networks. The interplay between strong N···H-O hydrogen bonds and weaker C-H···Br or C-H···N interactions would dictate the final crystal packing.
Self-Assembled Systems
Beyond cocrystals, pyridine derivatives are known to self-assemble into more complex architectures like nanotubes and molecular flowers. rsc.orgnih.govrsc.org These processes are often driven by a combination of hydrogen bonding, π-π stacking, and solvophobic effects. The rigid structure of the pyridine ring combined with the directional nature of its non-covalent interactions makes this compound a potential component for such systems. The bromine substituents could be used to direct the assembly through halogen bonding, a tool of growing importance in supramolecular design.
Precursors for Advanced Functional Materials
The versatility of the pyridine scaffold makes it a common component in a wide array of functional materials, from pharmaceuticals to organic electronics. nih.govresearchgate.net The ability to selectively functionalize this compound at two distinct positions makes it a valuable precursor for creating complex, functional molecules.
For example, through sequential Suzuki or Sonogashira couplings, extended π-conjugated systems can be constructed. Such molecules are of interest for applications in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org The pyridine ring often serves as an electron-transporting moiety in these materials. By attaching different aromatic or heteroaromatic groups at the C2 and C4 positions, the electronic properties (e.g., HOMO/LUMO levels) of the resulting material could be precisely tuned. The bromine atoms also offer a route to polymeric materials through cross-coupling polymerization reactions. Furthermore, the unique electronic and coordinating properties of substituted pyridines make them valuable in the development of high-energy materials and novel therapeutic agents. researchgate.net
Integration into Polymer and Composite Systems
Components in Nanomaterials and Electronic Devices
The unique electronic properties of pyridine derivatives make them attractive candidates for applications in nanomaterials and electronic devices, including organic light-emitting diodes (OLEDs), sensors, and molecular wires. The presence of bromine atoms in this compound offers reactive handles for further functionalization, which could be exploited to tune its electronic and self-assembly properties for nanomaterial applications. Nevertheless, there is currently a lack of specific research demonstrating the use of this compound as a direct component in the fabrication of nanomaterials or electronic devices. Future research may explore its potential in these cutting-edge fields.
Strategic Syntheses of Complex Poly-Substituted Pyridine Architectures
The synthetic utility of dihalogenated pyridines is well-established, with the differential reactivity of the halogen atoms allowing for selective functionalization. In the case of 2,4-dibromopyridine (B189624), palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been shown to proceed with high regioselectivity, preferentially occurring at the more electrophilic C2-position. nih.gov This selective reactivity allows for the sequential introduction of different substituents, providing a pathway to complex poly-substituted pyridine architectures.
While specific studies on this compound are limited, its reactivity can be inferred from its close structural analog, 2,4-dibromopyridine. The presence of the ethyl group at the 6-position is not expected to fundamentally alter the regioselectivity of cross-coupling reactions, although it may exert some steric and electronic influence on the reaction rates and yields.
Table 1: Regioselectivity in Suzuki Cross-Coupling of 2,4-Dibromopyridine
| Catalyst System | Reactant | Major Product | Reference |
| Pd(PPh₃)₄/TlOH | Alkenyl(aryl) boronic acids | 4-Bromo-2-substituted pyridine | nih.gov |
| Pd₂dba₃/PCy₃/K₃PO₄ | Alkenyl(aryl) boronic acids | 4-Bromo-2-substituted pyridine | nih.gov |
This established methodology for 2,4-dibromopyridine provides a strong foundation for the strategic synthesis of derivatives of this compound. A plausible synthetic route to a tri-substituted pyridine would involve an initial Suzuki coupling at the C2-position, followed by a subsequent cross-coupling reaction at the C4-position with a different organometallic reagent. This stepwise approach offers a high degree of control over the final molecular structure.
Opportunities in Sustainable Chemical Technologies
Green chemistry principles encourage the development of chemical processes that are environmentally benign and sustainable. This often involves the use of efficient catalytic systems, renewable feedstocks, and the minimization of waste. While there is a broad interest in applying green chemistry to the synthesis of heterocyclic compounds, specific research on the application of this compound within sustainable chemical technologies is not currently available.
Potential opportunities for future research in this area could include:
Development of Catalytic Systems: Investigating the use of more sustainable and recyclable catalysts for the functionalization of this compound, moving away from traditional palladium catalysts which can be costly and have environmental concerns.
Atom-Economical Reactions: Exploring reaction pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste.
Use of Greener Solvents: Conducting cross-coupling and other functionalization reactions in environmentally friendly solvents such as water, ionic liquids, or supercritical fluids.
The development of such sustainable methodologies would enhance the utility of this compound as a building block in a manner that aligns with the principles of green chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
